Dyphylline

概要

説明

ジフィリンは、ジプロフィリンとしても知られており、気管支拡張作用と血管拡張作用を持つキサンチン誘導体です。主に気管支喘息、心臓性呼吸困難、気管支炎などの呼吸器疾患の治療に使用されます。 ジフィリンはアデノシン受容体拮抗薬およびホスホジエステラーゼ阻害薬として作用し、治療効果に貢献しています .

2. 製法

合成経路と反応条件: ジフィリンは、テオフィリンと2,3-ジヒドロキシプロピルブロミドとの反応によって合成できます。この反応は通常、水酸化ナトリウムまたは炭酸カリウムなどの塩基の存在下で起こり、置換反応を促進します。 生成物は、再結晶またはクロマトグラフィー技術によって精製されます .

工業生産方法: 工業用では、ジフィリンは同様の合成経路を用いて、より大規模に生産されます。このプロセスには、高い収率と純度を確保するために、温度、圧力、反応物の濃度などの反応条件を慎重に制御することが含まれます。 最終生成物は、医薬品規格を満たすために、厳しい品質管理検査を受けます .

準備方法

Synthetic Routes and Reaction Conditions: Dyphylline can be synthesized through the reaction of theophylline with 2,3-dihydroxypropyl bromide. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

化学反応の分析

反応の種類: ジフィリンは、以下を含むさまざまな化学反応を起こします。

酸化: ジフィリンは酸化されて、対応する酸化物を形成することができます。

還元: 還元反応により、ジフィリンをその還元型に変換できます。

置換: ジフィリンは、官能基が他の基に置き換わる置換反応に関与することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: 水酸化ナトリウムや炭酸カリウムなどの塩基は、置換反応を促進するために頻繁に使用されます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はジフィリン酸化物を生成する可能性があり、置換反応はさまざまなジフィリン誘導体を生成する可能性があります .

4. 科学研究への応用

ジフィリンは、以下を含む幅広い科学研究への応用があります。

化学: ジフィリンは、キサンチン誘導体とその化学的性質の研究におけるモデル化合物として使用されています。

生物学: ジフィリンの細胞プロセスへの影響とその生物学的分子との相互作用に関する研究。

医学: ジフィリンは、呼吸器疾患の治療における治療の可能性と、気管支拡張薬としての作用機序について研究されています。

科学的研究の応用

Bronchodilator Effects

Dyphylline is primarily indicated for the management of bronchial asthma and bronchospasm associated with chronic bronchitis and emphysema. Its mechanism involves the inhibition of phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP), which relaxes bronchial smooth muscle .

Clinical Efficacy:

A randomized controlled trial compared this compound with theophylline in preventing exercise-induced bronchospasm (EIB) in adolescents. The study found that while this compound was effective, its bronchodilatory effects were less pronounced than those of theophylline, necessitating further research to optimize dosing .

| Study | Population | Treatment | Outcome |

|---|---|---|---|

| This compound vs Theophylline | 20 patients aged 12-17 | This compound (10-20 mg/kg), Theophylline (6 mg/kg) | This compound showed significant but lesser efficacy than theophylline in preventing EIB |

Chronic Obstructive Pulmonary Disease

This compound is also utilized in treating COPD due to its bronchodilatory properties. It provides symptomatic relief by improving airflow and reducing respiratory distress in patients with chronic lung diseases .

Antiviral Potential

Recent studies have identified this compound as a potential antiviral agent against coronaviruses. Research demonstrated that this compound binds effectively to the main protease (Mpro) of several coronaviruses, including SARS-CoV-2, inhibiting viral replication in cell culture models .

Mechanism of Action:

The antiviral action is attributed to this compound's ability to interfere with viral protease activity, which is crucial for viral replication and maturation. This repurposing of this compound highlights its versatility beyond traditional respiratory applications.

| Virus Targeted | Mechanism | Efficacy |

|---|---|---|

| SARS-CoV-2 | Mpro inhibitor | Dose-dependent inhibition of viral replication |

Pharmacokinetics and Safety Profile

This compound is characterized by a rapid absorption and a half-life of approximately 2 hours, with about 88% of an oral dose excreted unchanged via the kidneys . Its safety profile is generally favorable, with minor side effects such as headache and dizziness reported. Unlike theophylline, this compound does not significantly affect liver metabolism, making it a safer alternative for patients with hepatic concerns .

Adverse Effects

The common adverse effects associated with this compound include:

- Headache

- Dizziness

- Gastrointestinal disturbances

作用機序

ジフィリンは、主にホスホジエステラーゼの阻害を通じて作用し、環状アデノシン一リン酸(cAMP)のレベルを上昇させます。これにより、気管支平滑筋の弛緩と気管支拡張が生じます。 さらに、ジフィリンはアデノシン受容体を拮抗し、気管支拡張作用と血管拡張作用にさらに貢献しています .

類似化合物:

テオフィリン: ジフィリンと同様に、テオフィリンは気管支拡張作用を持つキサンチン誘導体です。ジフィリンはテオフィリンよりも半減期が短く、効力が弱いです。

アミノフィリン: アミノフィリンはテオフィリンとエチレンジアミンの複合体であり、同様の治療目的で使用されます。ジフィリンと比較して、薬物動態が異なります。

カフェイン: カフェインは、中枢神経系に刺激作用を持つ別のキサンチン誘導体です。ジフィリンと一部の薬理学的特性を共有していますが、主な用途は異なります。

ジフィリンの独自性: ジフィリンは、気管支拡張作用と血管拡張作用を組み合わせているため、特に呼吸器疾患の治療に効果的です。 テオフィリンと比較して、半減期が短く、効力が弱いことから、副作用の軽減と投薬量の柔軟性という点で利点があります .

類似化合物との比較

Theophylline: Like dyphylline, theophylline is a xanthine derivative with bronchodilator properties. this compound has a shorter half-life and is less potent than theophylline.

Aminophylline: Aminophylline is a complex of theophylline and ethylenediamine, used for similar therapeutic purposes. It has a different pharmacokinetic profile compared to this compound.

Caffeine: Caffeine is another xanthine derivative with stimulant effects on the central nervous system. While it shares some pharmacological properties with this compound, its primary use is different.

Uniqueness of this compound: this compound is unique in its combination of bronchodilator and vasodilator properties, making it particularly effective in treating respiratory disorders. Its shorter half-life and lower potency compared to theophylline may offer advantages in terms of reduced side effects and dosing flexibility .

生物活性

Dyphylline, a xanthine derivative, is primarily known for its bronchodilator effects in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Recent studies have expanded its potential applications, highlighting its antiviral and antibacterial properties. This article delves into the biological activities of this compound, supported by case studies and research findings.

1. Pharmacological Profile

This compound acts similarly to other xanthine derivatives like theophylline and caffeine, primarily functioning as a bronchodilator. Its mechanism involves relaxing smooth muscle in the airways, thereby improving airflow. Additionally, this compound exhibits anti-inflammatory effects by modulating cytokine release and activating histone deacetylase, which may benefit patients with respiratory infections.

Table 1: Summary of this compound's Pharmacological Actions

| Action | Mechanism | Clinical Relevance |

|---|---|---|

| Bronchodilation | Smooth muscle relaxation | Treatment of asthma and COPD |

| Anti-inflammatory | Cytokine modulation | Reduces inflammation in respiratory diseases |

| Antiviral | Inhibition of viral replication | Potential treatment for coronaviruses |

| Antibacterial | Enhanced activity against Gram-negative bacteria | Possible use in bacterial infections |

2. Antiviral Activity

Recent research has explored this compound's potential as an antiviral agent, particularly against coronaviruses. A study published in April 2022 demonstrated that this compound effectively inhibits the main protease (Mpro) of various human coronaviruses, including SARS-CoV-2. Through computational screening and experimental validation, this compound was found to bind to the catalytic dyad of Mpro, leading to significant inhibition of viral replication in cell cultures.

Case Study: Antiviral Efficacy Against Coronaviruses

- Objective: To assess the antiviral properties of this compound against human coronaviruses.

- Methodology: Cell culture models infected with HCoV-NL63, HCoV-229E, HCoV-OC43, and SARS-CoV-2 were treated with varying concentrations of this compound.

- Results: this compound demonstrated a dose-dependent inhibition of viral replication across all tested strains. The findings suggest that this compound could be repurposed as a pan-coronavirus antiviral therapy.

3. Antibacterial Activity

This compound has also shown promise as an antibacterial agent. A study indicated that its antibacterial activity improves significantly when complexed with β-cyclodextrin, enhancing its efficacy against Gram-negative bacteria such as Escherichia coli.

Table 2: Antibacterial Efficacy of this compound

| Complex | Bacteria Tested | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound + β-cyclodextrin | E. coli | 25 |

4. Conclusion and Future Directions

The biological activity of this compound extends beyond its traditional use as a bronchodilator. Its emerging roles as an antiviral and antibacterial agent warrant further investigation. Future studies should focus on:

- Clinical trials to evaluate the efficacy of this compound in treating COVID-19 and other viral infections.

- Exploring the mechanisms underlying its antibacterial properties.

- Assessing the safety profile and potential side effects associated with higher doses or prolonged use.

The repurposing of existing medications like this compound could provide timely therapeutic options in combating current and emerging infectious diseases.

特性

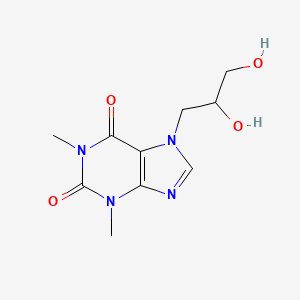

IUPAC Name |

7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O4/c1-12-8-7(9(17)13(2)10(12)18)14(5-11-8)3-6(16)4-15/h5-6,15-16H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCFJBIXMNOVSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022975 | |

| Record name | Dyphylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dyphylline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014789 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>38.1 [ug/mL] (The mean of the results at pH 7.4), FREELY SOL IN WATER; 1 G IN 3 ML H2O @ 25 °C, SOL IN ALC: 2 G/100 ML; IN CHLOROFORM: 1 G/100 ML, 1.43e+01 g/L | |

| Record name | SID855557 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Dyphylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00651 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DYPHYLLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dyphylline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014789 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The bronchodilatory action of dyphylline, as with other xanthines, is thought to be mediated through competitive inhibition of phosphodiesterase with a resulting increase in cyclic AMP producing relaxation of bronchial smooth muscle as well as antagonism of adenosine receptors., THEIR MOST IMPORTANT ACTION...IS THEIR ABILITY TO RELAX SMOOTH MUSCLES OF BRONCHI... THEOPHYLLINE IS MOST EFFECTIVE... /THEOPHYLLINE/, ACTION OF XANTHINES ON MOTOR ACTIVITY OF GI TRACT... DILUTE SOLN INCR, & HIGH CONCN DEPRESS, TONE & STRENGTH OF CONTRACTION OF ISOLATED INTESTINAL STRIPS. /XANTHINES/, ...ACTION SEEMS TO RESULT FROM INCR IN CONCN OF FACTOR V (AC-GLOBULIN) IN PLASMA WHICH, IN TURN, MAY BE CAUSED BY INCR IN PLASMA CONCN OF FREE FATTY ACIDS PRODUCED...THERE ARE ALSO INCR IN CONCN OF CIRCULATING PROTHROMBIN & FIBRINOGEN. /XANTHINES/, ...ACCOMPANYING DECR IN VENOUS FILLING PRESSURE, WHICH IS CAUSED @ LEAST PARTLY BY MORE COMPLETE EMPTYING OF HEART. /THEOPHYLLINE/ | |

| Record name | Dyphylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00651 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DYPHYLLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM ALCOHOL, WHITE AMORPHOUS SOLID | |

CAS No. |

479-18-5 | |

| Record name | Diprophylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dyphylline [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dyphylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00651 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dyphylline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dyphylline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dyphylline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Purine-2,6-dione, 7-(2,3-dihydroxypropyl)-3,7-dihydro-1,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dyphylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diprophylline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DYPHYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/263T0E9RR9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DYPHYLLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dyphylline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014789 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

155-157, 158 °C, 161.5 °C | |

| Record name | Dyphylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00651 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DYPHYLLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dyphylline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014789 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While the exact mechanism is not fully understood, dyphylline is believed to act primarily as a competitive, nonselective phosphodiesterase inhibitor. [, , , ] This inhibition leads to increased intracellular cyclic AMP (cAMP) levels, resulting in smooth muscle relaxation in the bronchi. [, , , ] Additionally, this compound may also exert its effects by antagonizing adenosine receptors. []

ANone: The molecular formula of this compound is C10H14N4O4, and its molecular weight is 254.25 g/mol.

ANone: Yes, various studies have characterized this compound using techniques like IR, 1H NMR, and MS. [, ] These studies provide detailed insights into the structural features of this compound and its derivatives.

ANone: Research indicates that this compound's compatibility and stability are influenced by the formulation components and preparation methods. [, , , , ] For instance, incorporating this compound into liposomes shows promise for topical delivery. [] Additionally, controlled release matrix tablets using polymers like xanthan gum and low molecular weight chitosan have been explored for sustained drug release. []

ANone: While this compound is primarily known for its bronchodilatory action, recent research highlights its potential as a pan-coronavirus antiviral agent. [] This antiviral activity stems from its ability to bind to the catalytic dyad residues of the main protease (Mpro) in coronaviruses, potentially inhibiting viral replication. []

ANone: Yes, Density Functional Theory (DFT) calculations have been used to investigate the interaction between this compound and β-cyclodextrin, providing insights into the molecular assembly of the inclusion complex. [] These computational studies complement experimental findings and offer valuable information about drug-excipient interactions.

ANone: Studies exploring this compound prodrugs, particularly ester derivatives, reveal that modifications can significantly impact hydrolysis rates and this compound release profiles. [] For example, this compound 2',3'-dipivaloate demonstrated sustained plasma this compound concentrations in rabbits. []

ANone: Achieving sustained release of this compound poses challenges due to its relatively high solubility. [] Research has focused on utilizing cellulose acetate-based matrices, but achieving optimal drug release profiles often necessitates additional modifications like barrier coatings to prevent premature drug release. []

ANone: this compound is rapidly and completely absorbed following oral administration, with an absolute bioavailability comparable to intravenous administration. [, , ] It is primarily eliminated unchanged in urine, with renal clearance being the major route of elimination. [, ]

ANone: Contrary to some beliefs, this compound is not metabolized to theophylline in vivo. [] This distinction is crucial, as conventional theophylline assays cannot detect this compound, potentially leading to misinterpretation of drug levels. []

ANone: Studies in horses show that this compound exhibits a shorter elimination half-life and higher clearance compared to theophylline. [, ] These differences in pharmacokinetic profiles necessitate different dosing regimens for each drug in this species.

ANone: Studies demonstrate that this compound can prevent EIB, but its effectiveness appears to be lower compared to theophylline. [, ] While this compound at doses of 15 mg/kg and 20 mg/kg showed significant protection against EIB compared to placebo, the magnitude of improvement was less pronounced than that observed with 6 mg/kg of theophylline. []

ANone: Yes, researchers have used various animal models to study this compound's pharmacokinetics and pharmacodynamics. For instance, studies in rabbits have provided valuable insights into the drug's distribution, metabolism, and excretion. [, , ] Additionally, the effects of this compound on antigen-induced bronchoconstriction have been investigated in canine models. []

ANone: Researchers have investigated several approaches to enhance this compound delivery, including:

- Liposomal encapsulation: This method shows promise for delivering this compound to the skin. []

- Controlled release matrix tablets: Utilizing polymers like xanthan gum and low molecular weight chitosan in matrix tablets allows for sustained drug release, potentially improving patient compliance and reducing dosing frequency. []

- Prodrugs: Synthesizing ester derivatives of this compound can modify the drug's release profile, leading to prolonged duration of action. []

ANone: Several analytical methods have been developed for this compound quantification, including:

- High-performance liquid chromatography (HPLC): This versatile technique allows for sensitive and specific measurement of this compound in various biological matrices, including plasma, saliva, and urine. [, , , , , , ]

- Gas chromatography (GC): This method requires derivatization of this compound due to its thermal lability but offers good sensitivity and selectivity. []

ANone: Accurate this compound quantification can be challenging due to:

ANone: this compound's relatively high solubility can pose challenges for developing sustained-release formulations. [, , ] Strategies like using polymers with specific release properties or incorporating barrier coatings are essential to achieve controlled drug release profiles.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。